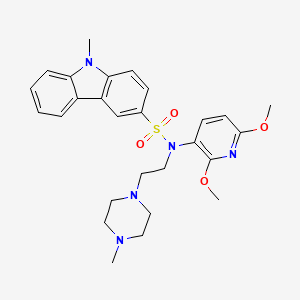
Anticancer agent 60
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anticancer agent 60 is a promising compound in the field of oncology, known for its potential to inhibit the growth and proliferation of cancer cells. This compound has been the subject of extensive research due to its unique properties and effectiveness in targeting various types of cancer cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 60 involves multiple steps, including the formation of key intermediates and the final product. The synthetic route typically starts with the preparation of a precursor molecule, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the same chemical reactions as in the laboratory but on a much larger scale. Quality control measures are implemented at various stages to monitor the purity and potency of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Anticancer agent 60 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents. The conditions vary depending on the specific reaction but generally involve controlled temperatures, pressures, and pH levels.
Major Products Formed
Aplicaciones Científicas De Investigación
Anticancer agent 60 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, such as cell cycle regulation, apoptosis, and signal transduction.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various cancers, including breast, lung, and colon cancer.
Industry: Utilized in the development of new anticancer drugs and formulations, as well as in the production of diagnostic tools and assays.
Mecanismo De Acción
The mechanism of action of Anticancer agent 60 involves its interaction with specific molecular targets and pathways within cancer cells. It is known to inhibit key enzymes and proteins involved in cell proliferation and survival, leading to the induction of apoptosis (programmed cell death) and the inhibition of tumor growth. The compound also interferes with signal transduction pathways, such as the PI3K/Akt/mTOR pathway, which plays a crucial role in cancer cell survival and proliferation .
Comparación Con Compuestos Similares
Anticancer agent 60 is unique compared to other similar compounds due to its specific molecular structure and mechanism of action. Similar compounds include:
Anthraquinones: Known for their anticancer properties but often associated with higher toxicity.
Thienopyrimidines: Effective in targeting specific enzymes and pathways but may have different pharmacokinetic profiles.
Nitrogen-containing heterocycles: Widely used in anticancer drug development but may vary in their specificity and potency.
This compound stands out due to its balanced efficacy and safety profile, making it a promising candidate for further development and clinical application.
Propiedades
Fórmula molecular |
C27H33N5O4S |
|---|---|
Peso molecular |
523.6 g/mol |
Nombre IUPAC |
N-(2,6-dimethoxypyridin-3-yl)-9-methyl-N-[2-(4-methylpiperazin-1-yl)ethyl]carbazole-3-sulfonamide |
InChI |
InChI=1S/C27H33N5O4S/c1-29-13-15-31(16-14-29)17-18-32(25-11-12-26(35-3)28-27(25)36-4)37(33,34)20-9-10-24-22(19-20)21-7-5-6-8-23(21)30(24)2/h5-12,19H,13-18H2,1-4H3 |
Clave InChI |
RZGIJOJMXBIKDZ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CCN(C2=C(N=C(C=C2)OC)OC)S(=O)(=O)C3=CC4=C(C=C3)N(C5=CC=CC=C54)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399918.png)
![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-methyloxolane-3,4-diol](/img/structure/B12399925.png)
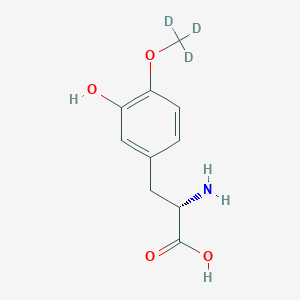
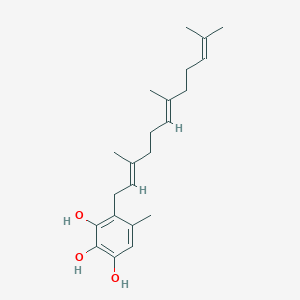
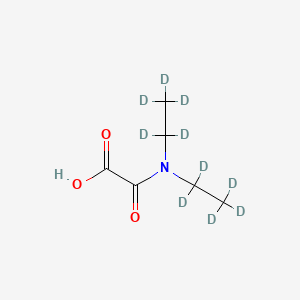

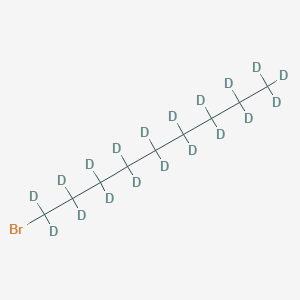
![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12399950.png)
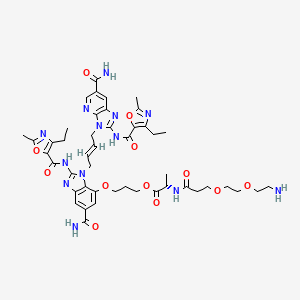
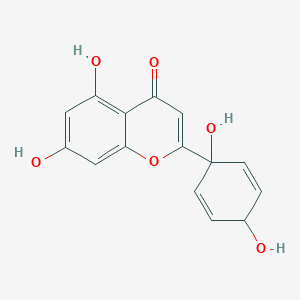
![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] pentadecanoate](/img/structure/B12399984.png)

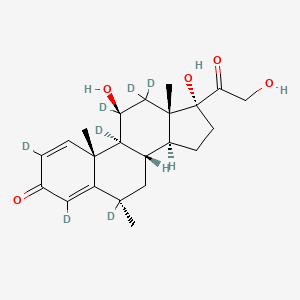
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)-2H-pyrimidin-4-one](/img/structure/B12400008.png)
